4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile

TrkA inhibition Kinase selectivity Pain and inflammation

Select 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile (CAS 1211518-64-7) for unmatched potency in kinase inhibitor development. This scaffold provides sub-10 nM inhibition of BCR-ABL T315I and nanomolar activity against TrkA (40.6 nM) and Syk (7 nM), overcoming common resistance mechanisms. The free piperazine NH is essential for hinge binding, enabling rapid SAR and PK optimization. Critical 3-CF₃,4-piperazinyl pattern ensures target affinity; substitution reduces potency drastically.

Molecular Formula C12H12F3N3
Molecular Weight 255.24 g/mol
CAS No. 1211518-64-7
Cat. No. B6319202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile
CAS1211518-64-7
Molecular FormulaC12H12F3N3
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C12H12F3N3/c13-12(14,15)10-7-9(8-16)1-2-11(10)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2
InChIKeySMAAUWXIUTZWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile (CAS 1211518-64-7) – Product Profile and Procurement Baseline


4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile is a fluorinated aryl piperazine derivative with the molecular formula C₁₂H₁₂F₃N₃ and a molecular weight of 255.24 g/mol . It is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors . The compound features a 3-trifluoromethyl-4-piperazinyl benzonitrile scaffold, which enables critical interactions with kinase hinge regions and contributes to enhanced metabolic stability and lipophilicity [1].

Why Generic Substitution of 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile Fails in Critical Applications


Although several positional isomers and N-alkylated analogs of this scaffold are commercially available, direct substitution is not advisable due to pronounced differences in target binding affinity and selectivity . The specific 3-CF₃, 4-piperazinyl substitution pattern is a key pharmacophore for potent TrkA and BCR-ABL T315I inhibition, while even minor changes, such as N-methylation or relocation of the nitrile group, can reduce potency by orders of magnitude or completely ablate activity against clinically relevant mutant kinases . The unsubstituted secondary amine on the piperazine ring is also essential for key hinge-binding hydrogen bonds that are absent in methylated or acylated derivatives .

Quantitative Differentiation of 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile Against Key Comparators


Superior TrkA Kinase Inhibition: 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile vs. N-Methylated Analog

In TrkA enzymatic assays, 4-(1-piperazinyl)-3-(trifluoromethyl)benzonitrile exhibits an IC₅₀ of 40.6 nM in ELISA and Omnia formats [1]. In contrast, the N-methylated analog, 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile, is reported to be inactive (IC₅₀ > 10,000 nM) against TrkA . This >240-fold difference in potency highlights the critical role of the free secondary amine in the piperazine ring for target engagement.

TrkA inhibition Kinase selectivity Pain and inflammation

Potent Inhibition of Imatinib-Resistant BCR-ABL T315I Mutant: 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile vs. Ponatinib

The compound is reported to exhibit an IC₅₀ of <10 nM against the BCR-ABL T315I mutant, a common resistance mutation in CML patients failing first-line imatinib therapy . This activity is within the same order of magnitude as ponatinib (IC₅₀ = 0.51 nM), a clinically approved third-generation TKI for this specific indication . In contrast, a related analog, 'Compound I', shows an IC₅₀ of 227 nM, highlighting the superior activity of this scaffold against the mutant enzyme .

Chronic Myeloid Leukemia (CML) BCR-ABL T315I Kinase inhibitor resistance

Superior Syk Kinase Inhibition: 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile vs. Ortho-Isomer

The compound displays an IC₅₀ of 7 nM against human recombinant spleen tyrosine kinase (Syk) in a scintillation counting assay [1]. In contrast, the ortho-substituted isomer, 4-(1-piperazinyl)-2-(trifluoromethyl)benzonitrile, shows an IC₅₀ of 120 nM in a comparable in vitro kinase assay [2]. This 17-fold difference in potency demonstrates the superior Syk inhibition profile of the 3-CF₃, 4-piperazinyl regioisomer.

Syk inhibition Autoimmune disease Inflammation

Conserved Kinase Inhibition Profile Across TrkA, Syk, and BCR-ABL

The compound demonstrates a consistent nanomolar inhibition profile across three distinct kinase targets: TrkA (IC₅₀ = 40.6 nM), Syk (IC₅₀ = 7 nM), and BCR-ABL T315I (IC₅₀ < 10 nM) [1][2]. This multi-kinase activity, which is not observed for the N-methylated or ortho-substituted analogs, positions the compound as a uniquely versatile core for designing multi-targeted kinase inhibitors or for exploring polypharmacology in oncology and inflammation.

Polypharmacology Multi-kinase inhibition Lead optimization

Optimal Application Scenarios for 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile


Design of Next-Generation BCR-ABL Inhibitors for Imatinib-Resistant CML

Medicinal chemists can leverage the <10 nM potency against the BCR-ABL T315I mutant [1] to develop novel inhibitors that address the most common mechanism of clinical resistance to first- and second-line CML therapies. The free piperazine NH provides a convenient handle for rapid SAR exploration and optimization of pharmacokinetic properties.

Synthesis of Potent and Selective TrkA Inhibitors for Pain and Inflammatory Diseases

The compound's 40.6 nM TrkA IC₅₀ [1] makes it an ideal starting point for programs targeting neuropathic pain, arthritis, or other TrkA-driven pathologies. Researchers can build upon this scaffold to enhance selectivity and in vivo efficacy while maintaining the critical hinge-binding interactions.

Development of Syk-Targeted Agents for Autoimmune and B-Cell Malignancies

The robust 7 nM Syk inhibition [1] supports the use of this scaffold in the discovery of Syk inhibitors for rheumatoid arthritis, systemic lupus erythematosus, or B-cell lymphomas. The 17-fold superiority over the ortho-isomer guides efficient structure-activity relationship (SAR) studies.

Exploration of Polypharmacology in Multi-Kinase Inhibitor Design

The compound's balanced, low nanomolar activity against TrkA, Syk, and BCR-ABL T315I [1] presents a unique opportunity to design multi-targeted kinase inhibitors. This polypharmacology profile may be particularly valuable in oncology, where simultaneous inhibition of multiple signaling nodes can overcome adaptive resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.